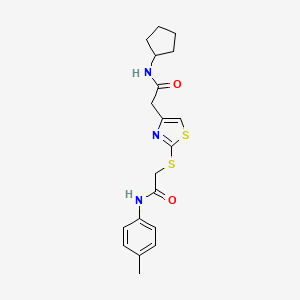

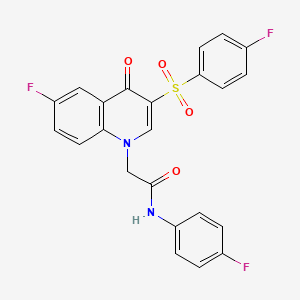

![molecular formula C23H28N4O5S2 B2498383 N'-(4,7-dimethoxybenzo[d]thiazol-2-yl)-4-((2-ethylpiperidin-1-yl)sulfonyl)benzohydrazide CAS No. 851988-14-2](/img/structure/B2498383.png)

N'-(4,7-dimethoxybenzo[d]thiazol-2-yl)-4-((2-ethylpiperidin-1-yl)sulfonyl)benzohydrazide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The study of complex organic molecules, particularly those involving benzo[d]thiazol moieties, sulfonamide groups, and hydrazide functionalities, is significant in various fields of chemistry and pharmacology. These compounds often exhibit interesting chemical and biological properties, making them valuable for further investigation and potential applications.

Synthesis Analysis

Synthesis of structurally complex molecules often involves multi-step reactions, starting from simpler precursor compounds. For example, ethylated sulfonamides with 1,4-Benzodioxane moieties have been synthesized through reactions involving ethane sulfonyl chloride and various alkyl/aralkyl halides, using N,Nꞌ-dimethylformamide (DMF) and lithium hydride (LiH) as a base and catalyst (Irshad et al., 2016).

Scientific Research Applications

Antimicrobial Properties

N'-(4,7-dimethoxybenzo[d]thiazol-2-yl)-4-((2-ethylpiperidin-1-yl)sulfonyl)benzohydrazide and its derivatives exhibit significant antimicrobial properties. Research has shown that thiazole derivatives possess antimicrobial activity against various gram-positive and gram-negative bacterial species, as well as antifungal properties against species like Candida albicans and Aspergillus niger. The presence of electron-donating groups such as methoxy enhances this activity (Chawla, 2016).

Enzyme Inhibitory Potential

Compounds containing the benzodioxane and acetamide moieties, related to the structure of N'-(4,7-dimethoxybenzo[d]thiazol-2-yl)-4-((2-ethylpiperidin-1-yl)sulfonyl)benzohydrazide, have been found to have substantial inhibitory activity against enzymes like α-glucosidase and acetylcholinesterase. This suggests potential therapeutic applications in areas such as diabetes and Alzheimer's disease (Abbasi et al., 2019).

Anticancer Activity

Some benzohydrazide derivatives exhibit anticancer activities. For example, research on novel sulfonamide derivatives carrying a biologically active dimethoxyphenyl moiety has shown promising results in inhibiting vascular endothelial growth factor receptor (VEGFR)-2, which is crucial in cancer treatment (Ghorab et al., 2016).

properties

IUPAC Name |

N'-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-4-(2-ethylpiperidin-1-yl)sulfonylbenzohydrazide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H28N4O5S2/c1-4-16-7-5-6-14-27(16)34(29,30)17-10-8-15(9-11-17)22(28)25-26-23-24-20-18(31-2)12-13-19(32-3)21(20)33-23/h8-13,16H,4-7,14H2,1-3H3,(H,24,26)(H,25,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHDJQGYOFHYKDS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1CCCCN1S(=O)(=O)C2=CC=C(C=C2)C(=O)NNC3=NC4=C(C=CC(=C4S3)OC)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H28N4O5S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

504.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N'-(4,7-dimethoxybenzo[d]thiazol-2-yl)-4-((2-ethylpiperidin-1-yl)sulfonyl)benzohydrazide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[4-(Methylsulfanyl)phenyl]oxolan-3-amine](/img/structure/B2498305.png)

![Ethyl 5-({[(2-methoxyphenyl)amino]carbonyl}amino)-2,6-dimethylnicotinate](/img/structure/B2498308.png)

![Ethyl 4-[(4-chloro-3-nitrophenyl)sulfonylamino]benzoate](/img/structure/B2498309.png)

![(2Z)-N-(4-fluorophenyl)-8-methoxy-2-[(4-methylphenyl)sulfonylhydrazinylidene]chromene-3-carboxamide](/img/structure/B2498312.png)

![(E)-N-[4-(2,6-Difluorophenyl)butan-2-yl]-4-(dimethylamino)but-2-enamide](/img/structure/B2498313.png)

![Methyl ({5-[3-(azepan-1-ylsulfonyl)phenyl]-1,3,4-oxadiazol-2-yl}sulfanyl)acetate](/img/structure/B2498318.png)

![N-(2-methyl-5-(thiazolo[5,4-b]pyridin-2-yl)phenyl)thiophene-2-sulfonamide](/img/structure/B2498321.png)

![7-Methylspiro[1,2-dihydroindene-3,2'-oxirane]](/img/structure/B2498322.png)